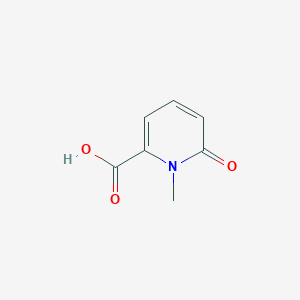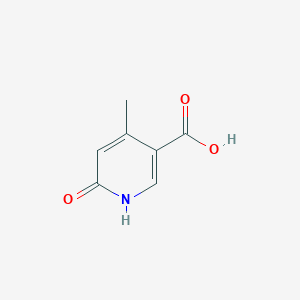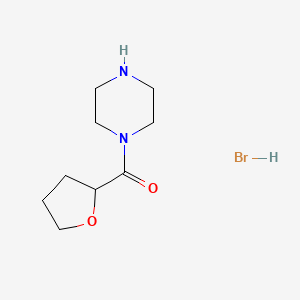
Clorhidrato de N-Metil-1,2,3,4-tetrahidronaftalen-2-amina
Descripción general
Descripción
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, a bicyclic structure consisting of a naphthalene ring system with added hydrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential effects on biological systems and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological functions .
Mode of Action
This compound acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft . This increased availability enhances neurotransmission and leads to elevated mood and reduced symptoms in conditions such as depression .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, this compound prolongs their action and enhances their effects. This can lead to downstream effects such as mood elevation and alleviation of depressive symptoms .
Result of Action
The result of the action of N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride at the molecular and cellular level is an increased concentration of serotonin and norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission and can result in improved mood and reduced depressive symptoms .
Action Environment
The action, efficacy, and stability of N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, individual factors such as the patient’s metabolic rate, the presence of other medications, and overall health status can also influence the compound’s action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride typically involves the methylation of 1,2,3,4-tetrahydronaphthalen-2-amine. This can be achieved through a series of chemical reactions, including:
Reduction: The reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene.
Amination: Introduction of an amine group to form 1,2,3,4-tetrahydronaphthalen-2-amine.
Methylation: Methylation of the amine group to produce N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine.
Hydrochloride Formation: Conversion to the hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the reduction of naphthalene.
Continuous Flow Reactors: For efficient and scalable amination and methylation reactions.
Purification: Techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in chemical synthesis and research.
Comparación Con Compuestos Similares
Similar Compounds
Sertraline Hydrochloride: A selective serotonin reuptake inhibitor used as an antidepressant.
2-Aminotetralin: A stimulant with a similar tetrahydronaphthalene structure.
1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and other chemical applications.
Uniqueness
1,2,3,4-Tetrahydro-N-methyl-2-naphthalenamine hydrochloride is unique due to its specific methylation pattern and its ability to interact with neurotransmitter systems. This makes it a valuable compound for research in neuropharmacology and organic synthesis.
Propiedades
IUPAC Name |
N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAPZLYBZRDKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544258 | |
| Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-90-0 | |
| Record name | N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)













